![molecular formula C8H6ClN3 B2386733 Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride CAS No. 1934299-50-9](/img/structure/B2386733.png)
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1934299-50-9 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this compound has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . The protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis
The molecular weight of Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is 179.61 . The compound appears as a solid at ambient temperature .Chemical Reactions Analysis
The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is a solid at ambient temperature . It has a molecular weight of 179.61 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . Using a scaffold hopping strategy, researchers have utilized imidazo[1,2-a]pyridine as the core backbone and explored its potential for the development of covalent inhibitors . These compounds have been synthesized as novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .
Organic Synthesis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridine derivatives are constantly being developed due to the scaffold’s intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines, organometallics, and natural products .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect a wide range of biochemical pathways, including those involved in inflammation, viral infections, fungal infections, cancer, anxiety, ulcers, and protozoal infections .
Pharmacokinetics
It is known that imidazo[1,2-a]pyridine derivatives can have a wide range of adme properties, which can impact their bioavailability .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have a wide range of effects, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal effects .
Action Environment
The action of Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by the pH of the environment, the presence of other compounds, and the temperature .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride and its derivatives have potential applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring its potential uses in drug development and other areas of chemistry.
properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFSKLEUSPTAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.